7,7,9,9-Tetramethylspiro[4.5]decan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7,9,9-Tetramethylspiro[4This compound is characterized by its spirocyclic framework, which consists of two fused rings sharing a single atom, and its four methyl groups that contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,9,9-Tetramethylspiro[4.5]decan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a ketone with a suitable diol in the presence of an acid catalyst to form the spirocyclic structure. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7,7,9,9-Tetramethylspiro[4.5]decan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
7,7,9,9-Tetramethylspiro[4.5]decan-1-one has a broad range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex molecules and as a model compound for studying spirocyclic structures.
Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7,7,9,9-Tetramethylspiro[4.5]decan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 7,7,9,9-Tetramethylspiro[4.5]decan-1-one include:
Spiro[4.5]decan-7-one: A related spirocyclic compound with a similar core structure.
7,9-Dioxa-2,3-dithiaspiro[4.5]decan-8-one: Another spirocyclic compound with different substituents.
Uniqueness
The uniqueness of this compound lies in its four methyl groups, which impart distinct chemical properties and reactivity compared to other spirocyclic compounds. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H24O |
---|---|
Molecular Weight |
208.34 g/mol |
IUPAC Name |
7,7,9,9-tetramethylspiro[4.5]decan-4-one |
InChI |
InChI=1S/C14H24O/c1-12(2)8-13(3,4)10-14(9-12)7-5-6-11(14)15/h5-10H2,1-4H3 |
InChI Key |
HTOQIWSLGCSWHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC2(C1)CCCC2=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.